Epitheaflagallin 3-O-gallate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

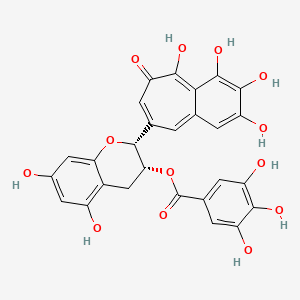

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C27H20O13 |

|---|---|

Molecular Weight |

552.4 g/mol |

IUPAC Name |

[(2R,3R)-5,7-dihydroxy-2-(2,3,4,5-tetrahydroxy-6-oxobenzo[7]annulen-8-yl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |

InChI |

InChI=1S/C27H20O13/c28-12-6-14(29)13-8-20(40-27(38)11-4-15(30)22(34)16(31)5-11)26(39-19(13)7-12)10-1-9-2-18(33)24(36)25(37)21(9)23(35)17(32)3-10/h1-7,20,26,28-31,33-34,36-37H,8H2,(H,32,35)/t20-,26-/m1/s1 |

InChI Key |

CMGRMMSVGCHWOK-FQRUVTKNSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C=C(C(=C4O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O |

Synonyms |

epitheaflagallin 3-O-gallate ETFGg compound |

Origin of Product |

United States |

Foundational & Exploratory

Epitheafagallin 3-O-gallate: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epitheaflagallin 3-O-gallate (ETFGg) is a polyphenolic compound belonging to the theaflavin class, which are characteristic pigments found in black tea.[1][2] These compounds are formed during the enzymatic oxidation (fermentation) of fresh tea leaves from Camellia sinensis. While present in black tea as a minor constituent, ETFGg has garnered significant scientific interest due to its versatile physiological functions, including antioxidative, anti-obesity, and potential anticancer activities.[1][3][4][5] This document provides a comprehensive technical overview of the discovery and isolation of Epitheafagallin 3-O-gallate, including detailed experimental protocols, quantitative data, and an exploration of its known biological signaling pathways.

Discovery and Synthesis

This compound is a benzotropolone derivative formed through the oxidative co-condensation of two key catechins found in green tea: epigallocatechin gallate (EGCG) and gallic acid.[1][2] This transformation is a hallmark of the black tea manufacturing process, where endogenous enzymes like polyphenol oxidase and peroxidase in the tea leaves catalyze the reaction.

Due to its relatively low concentration in black tea, researchers have developed more efficient methods for its production to enable further study. A prominent method is the enzymatic synthesis using laccase.[1][2][3] This bio-oxidation process allows for the preferential conversion of the abundant catechins in green tea extract into epitheaflagallin derivatives.[1] Specifically, laccase derived from the basidiomycete Hericium coralloides has been shown to be particularly effective in synthesizing ETFGg from EGCG and gallic acid.[1]

Isolation and Purification Protocols

The isolation of Epitheafagallin 3-O-gallate, whether from black tea or from an enzymatic synthesis reaction, is a multi-step process involving extraction and chromatography. The low natural abundance of ETFGg makes direct isolation from black tea challenging, often requiring large amounts of starting material.

General Experimental Protocol for Isolation

The following protocol is a composite methodology based on common practices for isolating theaflavins and related polyphenols from tea.

1. Initial Extraction of Crude Polyphenols:

-

Starting Material: Black tea leaves or lyophilized laccase-treated green tea extract.

-

Procedure:

-

The starting material is extracted with a 70-80% aqueous ethanol solution at room temperature with agitation.

-

The mixture is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

The crude extract is then subjected to liquid-liquid partitioning. Typically, it is dissolved in water and partitioned sequentially with solvents of increasing polarity, such as ethyl acetate, to enrich the polyphenol fraction. The ethyl acetate fraction, containing theaflavins and other related compounds, is collected.

-

2. Chromatographic Separation and Purification:

-

Overview: A combination of chromatographic techniques is employed for the separation and purification of ETFGg from the complex mixture of polyphenols.

-

Protocol:

-

Sephadex LH-20 Column Chromatography: This is a common first step for separating tea polyphenols.[6][7]

-

Stationary Phase: Sephadex LH-20 gel.

-

Mobile Phase: A gradient of ethanol in water is typically used for elution.

-

Process: The concentrated ethyl acetate fraction is loaded onto the column. Fractions are collected and monitored by thin-layer chromatography (TLC) or analytical HPLC to identify those containing theaflavins.

-

-

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is an effective technique for separating theaflavins.[6][7]

-

Solvent System: A two-phase solvent system is used, for example, hexane/ethyl acetate/methanol/water (e.g., in a 1:3:1:6 v/v ratio).[6]

-

Process: The enriched fraction from the Sephadex column is subjected to HSCCC. The lower aqueous phase is often used as the mobile phase.[6] This step helps to separate different theaflavin derivatives based on their partition coefficients.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): This is the final step to achieve high purity.[6][7]

-

Stationary Phase: A reversed-phase column, such as a C18 column.

-

Mobile Phase: A gradient elution system, typically involving acetonitrile and water, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape.

-

Detection: UV detector set at a wavelength suitable for flavonoids (e.g., 280 nm or 380 nm).

-

Process: Fractions corresponding to ETFGg are collected, combined, and the solvent is removed to yield the purified compound.

-

-

3. Structure Identification and Purity Analysis:

-

The identity and purity of the isolated Epitheafagallin 3-O-gallate are confirmed using a suite of analytical techniques.[8]

Experimental and Logical Workflows

The following diagrams illustrate the key workflows for the production and isolation of Epitheafagallin 3-O-gallate.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of Epitheafagallin 3-O-gallate and its precursors.

Table 1: Comparative Inhibitory Activity (IC₅₀) Against Human MMP-2

| Compound | IC₅₀ (μM) | Source |

| This compound (ETFGg) | 5.3 | [2] |

| Theaflavin 3-O-gallate | 17.2 | [2] |

| Epigallocatechin gallate (EGCG) | 94.8 | [2] |

MMP-2 (Matrix Metalloproteinase-2) is a key enzyme involved in the degradation of the extracellular matrix, which is critical for tumor cell invasion and metastasis.

Table 2: Comparative Binding Energies to Key Protein Targets (Docking Simulation)

| Target Protein | ETFGg (Emin) | EGCG (Emin) | Theaflavin 3-O-gallate (Emin) | Source |

| Bcl-2 | -43.2 | -40.7 | N/A | [2] |

| 37LRP (precursor to 67LR) | -50.9 | -44.2 | -56.8 | [2] |

Emin represents the minimum binding energy; more negative values suggest stronger binding interactions. Bcl-2 is an anti-apoptotic protein, and 67LR is the 67-kDa laminin receptor, both of which are implicated in cancer progression.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its anticancer potential being a primary focus of research.[1][2] Its mechanism of action appears to be multifactorial, targeting several key proteins involved in cancer cell survival, proliferation, and metastasis.[2][5] The precursor molecule, EGCG, is known to modulate multiple signaling pathways, and research suggests that ETFGg may have even stronger interactions with some of these targets.[2][9][10]

Key Molecular Targets of ETFGg

Docking simulations and in vitro assays have identified several direct molecular targets for ETFGg, suggesting its potential to interfere with cancer progression.[2][5]

-

Matrix Metalloproteinases (MMPs): ETFGg is a potent inhibitor of MMP-2 and also shows activity against MMP-1 and MMP-3.[2][4] By inhibiting these enzymes, ETFGg can potentially reduce the breakdown of the extracellular matrix, a crucial step in tumor invasion and metastasis.

-

Anti-apoptotic Bcl-2 Family Proteins: ETFGg has been shown to interact more strongly with proteins like Bcl-2 and Bcl-xL compared to EGCG.[2] Inhibition of these proteins can disrupt their function in preventing apoptosis, thereby promoting programmed cell death in cancer cells.

-

67-kDa Laminin Receptor (67LR): This receptor is overexpressed in many cancer cells and plays a role in metastasis. ETFGg is predicted to bind strongly to 67LR, potentially interfering with its signaling functions.[2]

Related Signaling Pathways (Inferred from EGCG)

While specific pathway analyses for ETFGg are still emerging, the extensive research on its precursor, EGCG, provides a valuable framework. EGCG is known to inhibit critical cancer-related signaling pathways, including the EGFR/ERK and PI3K/Akt pathways.[11][12][13] Given that ETFGg shows enhanced binding to some mutual targets, it is plausible that it also modulates these pathways, potentially with greater efficacy.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Functional Characterization of this compound Generated in Laccase-Treated Green Tea Extracts in the Presence of Gallic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. CAS 102067-92-5 | this compound [phytopurify.com]

- 9. Targeting multiple signaling pathways by green tea polyphenol (-)-epigallocatechin-3-gallate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Preclinical Activities of Epigallocatechin Gallate in Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of epigallocatechin-3-gallate on growth, epidermal growth factor receptor signaling pathways, gene expression, and chemosensitivity in human head and neck squamous cell carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Epigallocatechin-3-gallate exerts protective effect on epithelial function via PI3K/AKT signaling in thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Epitheaflagallin 3-O-gallate: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitheaflagallin 3-O-gallate (ETFGg) is a minor polyphenol found in black tea, belonging to the theaflavin class of compounds. It is formed during the enzymatic oxidation of green tea catechins.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of ETFGg. Detailed experimental protocols for its synthesis and for assays evaluating its biological effects are presented, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzotropolone core, which is typical for theaflavins. Its structure is derived from the oxidative co-coupling of epigallocatechin gallate (EGCG) and gallic acid.[1][3]

Chemical Structure:

Caption: Figure 1. Chemical Structure of this compound.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of pure this compound are not extensively reported in the available literature. However, properties can be inferred from its structural similarity to other tea polyphenols, particularly Epigallocatechin-3-gallate (EGCG).

| Property | Value (this compound) | Value (Epigallocatechin-3-gallate - for comparison) |

| Molecular Formula | C29H20O14 | C22H18O11[4] |

| Molecular Weight | 580.46 g/mol | 458.37 g/mol [4] |

| Melting Point | Data not available | ~218 °C[5] |

| Solubility | Data not available | Soluble in water (≥5 mg/mL), ethanol (~20 mg/mL), DMSO (~25 mg/mL), and dimethyl formamide (~30 mg/mL).[4][6] |

| pKa | Data not available | Data not available |

Note: The solubility of this compound is expected to be similar to EGCG, with good solubility in polar organic solvents.

Spectroscopic Data

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, including antioxidant, anticancer, and enzyme inhibitory effects.[1][2]

Summary of Quantitative Biological Activity Data

| Biological Activity | Assay | Target | IC50 / Activity | Reference |

| Anticancer | In vivo mouse metastasis model (Colon carcinoma) | Lung metastasis | IC50 = 0.25 μmol/mouse (~8 mg/kg BW/day) | [1] |

| Enzyme Inhibition | Fluorometric assay | Human MMP-2 | IC50 = 5.3 μM | [1] |

| Enzyme Inhibition | Pancreatic Lipase Inhibition Assay | Porcine Pancreatic Lipase | Exhibited inhibitory activity (quantitative data not specified) | [1] |

| Antioxidant | DPPH radical scavenging assay | DPPH radical | Exhibited strong antioxidant activity (quantitative data not specified) | [1] |

| Antioxidant | ABTS radical scavenging assay | ABTS radical | Exhibited strong antioxidant activity (quantitative data not specified) | [8] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and for key biological assays.

Enzymatic Synthesis of this compound

This protocol is adapted from the laccase-catalyzed synthesis of this compound from EGCg and gallic acid.[1]

Materials:

-

Epigallocatechin gallate (EGCg)

-

Gallic acid monohydrate

-

Recombinant Laccase (e.g., from Hericium collaroides)

-

100 mM Acetate buffer (pH 4.5)

-

Ethyl acetate

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pure oxygen

Procedure:

-

Prepare a reaction mixture containing 3.0 g of EGCg, 2.4 g of gallic acid monohydrate, and 65 units of recombinant laccase in a total volume of 400 mL of 100 mM acetate buffer (pH 4.5) in a 1.0-L medium bottle.

-

Add 100 mL of ethyl acetate to the reaction mixture for in situ extraction.

-

Bubble pure oxygen through the mixture for 10 seconds.

-

Seal the bottle and proceed with the enzymatic reaction for 60 minutes at 45 °C with vigorous stirring (1125 rpm).

-

After the reaction, recover the ethyl acetate layer.

-

Extract the remaining aqueous phase three times with 100 mL of ethyl acetate using a separating funnel.

-

Combine all ethyl acetate layers and wash three times with 100 mL of 5% NaHCO₃ solution to remove residual gallic acid.

-

Dry the ethyl acetate layer with anhydrous Na₂SO₄ and concentrate by evaporation to obtain the crude product.

-

Further purification can be achieved by recrystallization or chromatographic techniques.

Caption: Figure 2. Workflow for Enzymatic Synthesis of ETFGg.

MMP-2 Inhibition Assay (Fluorogenic Substrate)

This protocol is a general method for determining MMP-2 inhibition using a fluorogenic substrate.

Materials:

-

Recombinant human MMP-2

-

MMP-2 fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)

-

This compound (test compound)

-

A known MMP-2 inhibitor (positive control, e.g., NNGH)

-

DMSO (for dissolving compounds)

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO. Create a dilution series of the test compound in assay buffer.

-

In a 96-well plate, add the diluted test compound, positive control, and a vehicle control (DMSO in assay buffer).

-

Add the MMP-2 enzyme to all wells except for the blank control.

-

Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the MMP-2 fluorogenic substrate to all wells.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm) in kinetic mode for a set period (e.g., 30-60 minutes).

-

Calculate the rate of reaction (slope of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.

Pancreatic Lipase Inhibition Assay

This protocol is based on the hydrolysis of p-nitrophenyl butyrate (pNPB) to the colored product p-nitrophenol.

Materials:

-

Porcine pancreatic lipase

-

p-Nitrophenyl butyrate (pNPB)

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.2, containing 5 mM CaCl₂ and 0.5% Triton X-100)

-

This compound (test compound)

-

Orlistat (positive control)

-

DMSO (for dissolving compounds)

-

96-well microplate

-

Spectrophotometric microplate reader

Procedure:

-

Prepare stock solutions of this compound and Orlistat in DMSO. Create dilution series in the assay buffer.

-

Add the diluted test compound, positive control, and vehicle control to the wells of a 96-well plate.

-

Add the pancreatic lipase solution to all wells except for the blank.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the pNPB substrate solution to all wells.

-

Measure the absorbance at 405 nm at regular intervals for a set period (e.g., 15-30 minutes).

-

Calculate the rate of the reaction from the linear portion of the absorbance versus time curve.

-

Determine the percent inhibition and calculate the IC50 value.

Anticancer Activity - Cell Viability Assay (MTT Assay)

This is a general protocol to assess the effect of this compound on the viability of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., colon carcinoma cells)

-

Complete cell culture medium

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Spectrophotometric microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Prepare a dilution series of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Mechanisms of Action

This compound is suggested to exert its anticancer effects through multiple mechanisms, including the inhibition of Bcl-2 family proteins and interaction with the 67-kDa laminin receptor (67LR).[1]

Inhibition of Bcl-2 Family Proteins

Computational docking studies suggest that this compound binds effectively to the anti-apoptotic proteins Bcl-2 and Bcl-xL, potentially more strongly than EGCG.[1] This binding is proposed to inhibit the anti-apoptotic function of these proteins, thereby promoting apoptosis in cancer cells. The inhibitory effect of ETFGg on lung metastasis in mice is thought to be primarily a result of this inhibition of Bcl-2 family proteins.[1]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Functional Characterization of this compound Generated in Laccase-Treated Green Tea Extracts in the Presence of Gallic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epigallocatechin gallate - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of Epitheaflagallin 3-O-gallate from EGCG: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Epitheaflagallin 3-O-gallate (ETFGg), a significant theaflavin derivative, from (-)-epigallocatechin-3-gallate (EGCG). Theaflavins, the polyphenolic compounds responsible for the characteristic color and taste of black tea, are formed during the enzymatic oxidation of catechins. ETFGg, in particular, has garnered interest for its potential biological activities. This document details the enzymatic conversion, experimental protocols, quantitative data, and the underlying biochemical mechanisms.

Introduction to the Biosynthetic Pathway

The formation of this compound from EGCG is an enzyme-catalyzed oxidative coupling reaction. Unlike the general formation of theaflavins in black tea, which primarily involves polyphenol oxidase (PPO) and peroxidase (POD), the targeted synthesis of ETFGg is efficiently achieved using laccase in the presence of gallic acid.[1][2] Laccase preferentially oxidizes the pyrogalloyl group of EGCG and gallic acid to their corresponding quinone intermediates.[2] These highly reactive quinones then undergo a series of non-enzymatic reactions, including Michael addition, intramolecular rearrangement, and decarboxylation, to form the characteristic benzotropolone skeleton of ETFGg.

Enzymatic Synthesis of this compound

The primary method for the targeted synthesis of ETFGg involves the use of laccase. Peroxidases, such as horseradish peroxidase (HRP), are also known to catalyze the formation of theaflavin-type compounds from catechins in the presence of hydrogen peroxide and could be a potential alternative for the synthesis of ETFGg.[3][4]

Laccase-Catalyzed Synthesis

The enzymatic synthesis of ETFGg has been successfully demonstrated using a recombinant laccase from Hericium collaroides (Lcc2).[5] This method provides a specific and efficient route to produce ETFGg from its precursors, EGCG and gallic acid.

Putative Peroxidase-Catalyzed Synthesis

While the laccase-catalyzed method is well-documented for ETFGg, the broader family of theaflavins can be synthesized using peroxidases.[3][6] It is plausible that a similar mechanism could be applied for ETFGg synthesis, where a peroxidase would oxidize EGCG and gallic acid in the presence of hydrogen peroxide to initiate the formation of the benzotropolone structure.[6]

Quantitative Data on Laccase-Catalyzed Synthesis

The following table summarizes the key quantitative parameters for the laccase-catalyzed synthesis of this compound.

| Parameter | Value | Reference |

| Enzyme | Recombinant Hericium collaroides laccase (Lcc2) | [5] |

| Substrates | (-)-epigallocatechin-3-gallate (EGCG), Gallic Acid | [5] |

| Optimal pH | 4.5 | [5] |

| Optimal Temperature | 25 °C (for laccase activity definition) | [5] |

| Yield | Not explicitly stated, but successful synthesis reported | [5] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis, purification, and characterization of this compound.

Laccase-Catalyzed Synthesis of ETFGg

This protocol is adapted from the enzymatic synthesis using recombinant Lcc2.[5]

Materials:

-

(-)-epigallocatechin-3-gallate (EGCG)

-

Gallic acid monohydrate

-

Recombinant Hericium collaroides laccase (Lcc2)

-

100 mM Acetate buffer (pH 4.5)

-

1.0 L reaction vessel

Procedure:

-

Prepare a reaction mixture containing:

-

3.0 g of EGCG

-

2.4 g of gallic acid monohydrate

-

65 Units of recombinant Lcc2

-

100 mM acetate buffer to a total volume of 400 mL.

-

-

Adjust the pH of the reaction mixture to 4.5.

-

Incubate the reaction mixture in a 1.0 L vessel at 25°C with gentle agitation.

-

Monitor the reaction progress by HPLC.

Note: One unit of laccase activity is defined as the amount of enzyme required to convert 1 μmol of 2,6-dimethoxyphenol to 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol per minute at 25 °C and pH 4.5.[5]

Purification of ETFGg by Preparative HPLC

While a specific preparative HPLC protocol for ETFGg is not detailed in the searched literature, a general approach for the purification of EGCG and other catechins can be adapted.[7][8][9][10]

Instrumentation:

-

Preparative HPLC system with a UV detector

-

Preparative C18 column

Mobile Phase (example):

-

A gradient of acetonitrile in water, both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

Procedure:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Filter the concentrated aqueous solution to remove any precipitated material.

-

Inject the filtered solution onto the preparative C18 column.

-

Elute the column with a suitable gradient of the mobile phase to separate ETFGg from unreacted starting materials and byproducts.

-

Collect the fractions containing the purified ETFGg based on the UV chromatogram.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Lyophilize the resulting aqueous solution to obtain pure ETFGg as a powder.

Characterization of ETFGg

High-Performance Liquid Chromatography (HPLC): [5]

-

System: Shimadzu Prominence HPLC with a UV detector

-

Column: Cadenza CD-C18 (75 × 4.6 mm)

-

Mobile Phase A: 50 mM KH₂PO₄–acetonitrile (10:1)

-

Mobile Phase B: 50 mM NaH₂PO₄–acetonitrile (1:1)

-

Gradient: 0% B for 5 min, linear gradient from 0% to 35% B over 16 min, then 35% B.

-

Flow Rate: 0.9 mL/min

-

Column Temperature: 45 °C

-

Detection: 210 nm

-

Retention Times: EGCG (10.9 min), ETFGg (24.9 min)

Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The identity of the synthesized ETFGg should be confirmed by high-resolution mass spectrometry (HRMS) and NMR spectroscopy (¹H and ¹³C).[2] The expected molecular formula for ETFGg is C₃₀H₂₂O₁₆, and the corresponding exact mass can be used for confirmation by HRMS. ¹H and ¹³C NMR spectra will provide the structural fingerprint of the molecule.

Visualizations

Biosynthetic Pathway of this compound

Caption: Laccase-catalyzed biosynthesis of this compound from EGCG and Gallic Acid.

Experimental Workflow for ETFGg Synthesis and Analysis

Caption: Experimental workflow for the synthesis and analysis of this compound.

References

- 1. Functional Characterization of this compound Generated in Laccase-Treated Green Tea Extracts in the Presence of Gallic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of Theaflavins and Their Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic Oxidation of Tea Catechins and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. resgroup.ccny.cuny.edu [resgroup.ccny.cuny.edu]

- 7. advion.com [advion.com]

- 8. Preparative separation and purification of epigallocatechin gallate from green tea extracts using a silica adsorbent containing β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Separation and purification of epigallocatechin-3-gallate (EGCG) from green tea using combined macroporous resin and polyamide column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Epigallocatechin 3-O-gallate (EGCG) in Cancer Cell Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Epigallocatechin 3-O-gallate (EGCG), the most abundant catechin in green tea, has garnered significant attention for its potential as a cancer chemopreventive and therapeutic agent.[1][2][3][4] Its pleiotropic effects on cancer cells are attributed to its ability to interact with a multitude of molecular targets and modulate various intracellular signaling pathways.[5][6][7][8][9] This technical guide provides an in-depth exploration of the core mechanisms of action of EGCG in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of key cellular processes.

Induction of Apoptosis: Orchestrating Programmed Cell Death

EGCG has been demonstrated to induce apoptosis in a wide array of cancer cell lines, often with a degree of selectivity for cancer cells over their normal counterparts.[10][11] This pro-apoptotic effect is mediated through both intrinsic and extrinsic pathways, involving the modulation of key regulatory proteins.

One of the primary mechanisms involves the regulation of the Bcl-2 family of proteins. EGCG has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins such as Bax and Bak.[10][12] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade. Specifically, the activation of caspase-9 (initiator caspase) and caspase-3 (executioner caspase) is a hallmark of EGCG-induced apoptosis.[10][12][13]

Furthermore, EGCG can influence the expression and activity of the tumor suppressor protein p53. In some cancer cell lines, EGCG treatment leads to an increased expression of p53 and its phosphorylation, which can, in turn, trigger apoptosis.[1][10] However, EGCG has also been shown to induce apoptosis in a p53-independent manner, highlighting its versatility in targeting different cancer cell vulnerabilities.[12]

Quantitative Data on EGCG-Induced Apoptosis

| Cell Line | Cancer Type | EGCG Concentration | Effect | Reference |

| MDA-MB-468 | Breast Cancer (ER-) | 5-80 µg/mL | 18-66% induction of apoptosis | [10] |

| H1299 | Lung Cancer | 27.63 µM (IC50) | Induces apoptosis | [14] |

| A549 | Lung Cancer | 28.34 µM (IC50) | Induces apoptosis | [14] |

| WI38VA (transformed) | Fibroblasts | 40-200 µM | >50% apoptosis at 200 µM | [11] |

| WI38 (normal) | Fibroblasts | 40-200 µM | <1% apoptosis | [11] |

Experimental Protocol: Annexin V/PI Staining for Apoptosis Detection

This protocol outlines a common method to quantify apoptosis in cancer cells treated with EGCG using flow cytometry.

-

Cell Culture and Treatment: Plate cancer cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of EGCG (e.g., 10, 20, 50 µM) or a vehicle control for 24-48 hours.

-

Cell Harvesting: Gently aspirate the culture medium and wash the cells with ice-cold Phosphate Buffered Saline (PBS). Detach the cells using a non-enzymatic cell dissociation solution to maintain cell membrane integrity.

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Arrest: Halting Cancer Cell Proliferation

EGCG can impede the uncontrolled proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 or G2/M phases.[15][16][17][18][19] This effect is achieved through the modulation of key cell cycle regulatory proteins, including cyclin-dependent kinases (CDKs) and their associated cyclins, as well as CDK inhibitors (CKIs).

In several cancer cell types, including prostate and lung cancer, EGCG has been shown to cause G0/G1 arrest.[15][18] This is often associated with the upregulation of CKIs such as p21/WAF1 and p27/KIP1, and the downregulation of G1-phase cyclins (e.g., cyclin D1) and CDKs (e.g., CDK4, CDK6).[12][15] The inhibition of these protein complexes prevents the phosphorylation of the retinoblastoma protein (Rb), thereby blocking the entry of cells into the S phase.[1]

In other contexts, such as in certain breast cancer cell lines, EGCG can induce a G2/M phase arrest.[16][19] The precise molecular mechanisms underlying this G2/M arrest are still under investigation but are thought to involve the modulation of the cyclin B1/CDK1 complex.

Quantitative Data on EGCG-Induced Cell Cycle Arrest

| Cell Line | Cancer Type | EGCG Concentration | Effect | Reference |

| LNCaP, DU145 | Prostate Cancer | Dose-dependent | G0/G1 phase arrest | [15] |

| A549 | Lung Cancer | 40-100 µM | G0/G1 phase arrest | [18] |

| CL1-5 | Lung Cancer | > suppression dose | G2/M arrest | [16] |

| MCF-7 | Breast Cancer | Not specified | G2/M phase arrest | [19] |

| HCT-116 | Colorectal Cancer | Not specified | G1 phase arrest | [17] |

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of EGCG-treated cancer cells.

-

Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with EGCG as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content of the cells, as indicated by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Modulation of Key Signaling Pathways

EGCG's anticancer effects are intricately linked to its ability to interfere with multiple signaling pathways that are often dysregulated in cancer.[6][7][9]

Receptor Tyrosine Kinase (RTK) Pathways

EGFR and HER2 Signaling: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are key drivers of proliferation and survival in many cancers.[1] EGCG has been shown to directly bind to and inhibit the activation of EGFR, leading to the suppression of downstream signaling cascades, including the PI3K/Akt/mTOR and MAPK/ERK pathways.[1][2][6] This inhibition can lead to reduced cell growth and invasion.[1]

VEGF/VEGFR Signaling: Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR) are crucial for angiogenesis. EGCG can inhibit angiogenesis by downregulating the expression of VEGF and interfering with VEGFR signaling.[1][2][20]

Intracellular Signaling Cascades

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. EGCG can suppress the PI3K/Akt/mTOR pathway by inhibiting the phosphorylation of Akt and mTOR, often as a consequence of EGFR inhibition or through the upregulation of the tumor suppressor PTEN.[1][6]

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is frequently hyperactivated in cancer and promotes cell proliferation. EGCG has been shown to inhibit the phosphorylation of ERK1/2 in various cancer models.[7][12]

NF-κB Pathway: Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a critical role in inflammation, immunity, and cancer cell survival and proliferation. EGCG can inhibit the activation of NF-κB, thereby suppressing the expression of its target genes involved in cancer progression.[6][8]

The 67-kDa Laminin Receptor (67LR)

The 67LR has been identified as a high-affinity cell surface receptor for EGCG.[5][7] The binding of EGCG to 67LR can trigger various downstream signaling events that contribute to its anticancer effects, including the induction of apoptosis and the inhibition of cell proliferation.[1][5] This interaction is considered a key mechanism for the cellular uptake and activity of EGCG.[5]

Anti-Angiogenic and Anti-Metastatic Effects

The formation of new blood vessels (angiogenesis) and the spread of cancer cells to distant sites (metastasis) are hallmarks of malignant tumors. EGCG exhibits potent anti-angiogenic and anti-metastatic properties.[2][20][21]

Inhibition of Angiogenesis: As mentioned, EGCG inhibits angiogenesis primarily by targeting the VEGF/VEGFR signaling axis.[1][2] It can reduce the expression of VEGF in cancer cells and inhibit the proliferation, migration, and tube formation of endothelial cells.[20][21]

Inhibition of Metastasis: EGCG can suppress cancer cell invasion and metastasis by inhibiting the activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9.[1][2][8] These enzymes are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion. EGCG has also been shown to modulate the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a process that enhances cancer cell motility and invasion.[22]

Quantitative Data on Anti-Angiogenic and Anti-Metastatic Effects

| Cancer Type | EGCG Concentration | Effect | Reference | |---|---|---|---|---| | Gastric Cancer | 20-100 µg/mL | Inhibition of VEGF mRNA transcription |[1] | | Breast Cancer | 25-100 mg/L | Inhibition of VEGF protein expression |[1] | | Colorectal Cancer | 0.01-1% | Inhibition of VEGF/VEGFR activation |[1] | | Pancreatic Cancer | Not specified | Inhibition of invasion and metastasis in vitro and in vivo |[1][21] | | Lung Cancer (CL1-5) | Not specified | Inhibition of invasion and migration |[1][16] | | Colorectal Cancer | Not specified | Downregulation of MMP-2 and MMP-9 expression |[1] |

Dual Role as an Antioxidant and Pro-oxidant

EGCG's activity in cancer cells is also influenced by its ability to act as both an antioxidant and a pro-oxidant, depending on the cellular context and concentration.[23][24][25]

Antioxidant Effects: At lower concentrations, EGCG can act as a potent antioxidant, scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage, which can contribute to carcinogenesis.[1][23]

Pro-oxidant Effects: Paradoxically, at higher concentrations, EGCG can exhibit pro-oxidant activity within cancer cells, leading to an increase in intracellular ROS levels.[1][23][24] This elevated oxidative stress can damage cellular components, including DNA, and trigger apoptosis.[24][25] The pro-oxidant effect of EGCG is thought to be a significant contributor to its anticancer activity, as cancer cells often have a compromised antioxidant defense system, making them more vulnerable to ROS-induced cell death.[25]

Conclusion

Epigallocatechin 3-O-gallate exerts its anticancer effects through a complex and interconnected network of molecular mechanisms. Its ability to induce apoptosis, cause cell cycle arrest, inhibit key signaling pathways, and suppress angiogenesis and metastasis underscores its potential as a valuable agent in cancer therapy. The dual nature of its antioxidant and pro-oxidant activities further adds to the complexity and potential therapeutic window of this natural compound. Further research, including well-designed clinical trials, is essential to fully elucidate its clinical utility and to develop EGCG-based strategies for the prevention and treatment of cancer.[26][27][28]

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of tumour invasion and angiogenesis by epigallocatechin gallate (EGCG), a major component of green tea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of action of epigallocatechin gallate in cancer: Recent trends and advancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting Cancer Hallmarks with Epigallocatechin Gallate (EGCG): Mechanistic Basis and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Targets of Epigallocatechin—Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epigallocatechin-3-Gallate Therapeutic Potential in Cancer: Mechanism of Action and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Molecular Targets of Epigallocatechin-Gallate (EGCG): A Special Focus on Signal Transduction and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Epigallocatechin-3-gallate induces apoptosis in estrogen receptor-negative human breast carcinoma cells via modulation in protein expression of p53 and Bax and caspase-3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Green tea epigallocatechin gallate shows a pronounced growth inhibitory effect on cancerous cells but not on their normal counterparts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epigallocatechin-3-gallate inhibits cell cycle and induces apoptosis in pancreatic cancer [imrpress.com]

- 13. academic.oup.com [academic.oup.com]

- 14. EGCG’s anticancer potential unveiled: triggering apoptosis in lung cancer cell lines through in vitro investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular pathway for (-)-epigallocatechin-3-gallate-induced cell cycle arrest and apoptosis of human prostate carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Epigallocatechin Gallate (EGCG) Is the Most Effective Cancer Chemopreventive Polyphenol in Green Tea - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. aacrjournals.org [aacrjournals.org]

- 21. stemcell.com [stemcell.com]

- 22. mdpi.com [mdpi.com]

- 23. The antioxidant and pro-oxidant activities of green tea polyphenols: a role in cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prooxidant Effects of Epigallocatechin-3-Gallate in Health Benefits and Potential Adverse Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 25. The Potential of Epigallocatechin Gallate (EGCG) in Targeting Autophagy for Cancer Treatment: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Facebook [cancer.gov]

- 27. researchgate.net [researchgate.net]

- 28. EGCG for Hepatocellular Carcinoma Chemoprevention [ctv.veeva.com]

The Biological Activities of Epigallocatechin-3-gallate: An In-depth Technical Guide

Disclaimer: This technical guide focuses on the biological activities of Epigallocatechin-3-gallate (EGCG), the most abundant and extensively studied catechin in green tea. While the user's original topic of interest was Epiafzelechin 3-O-gallate (EAG), a comprehensive literature search revealed a significant scarcity of in-depth data, quantitative metrics, and detailed experimental protocols for EAG. As a structurally similar and prominent member of the same chemical class, the vast body of research on EGCG provides valuable insights that can inform and guide future investigations into the biological activities of EAG and other related catechins.

Introduction

Epigallocatechin-3-gallate (EGCG) is a polyphenolic compound that has garnered substantial scientific interest for its diverse and potent biological activities.[1][2][3] Found predominantly in green tea (Camellia sinensis), EGCG is recognized for its antioxidant, anti-inflammatory, anticancer, antiviral, and antibacterial properties.[1][2][3][4][5] This guide provides a detailed overview of the multifaceted biological effects of EGCG, with a focus on its mechanisms of action, relevant signaling pathways, and quantitative data from various in vitro and in vivo studies. The information presented herein is intended for researchers, scientists, and drug development professionals.

Anticancer Activities

EGCG has demonstrated significant anticancer effects across a wide range of cancer types, including but not limited to bladder, breast, cervical, colorectal, gastric, liver, and lung cancers.[1] Its anticancer mechanisms are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation and angiogenesis, and modulation of key signaling pathways.[6]

Quantitative Data on Anticancer Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) and other relevant quantitative data for the anticancer effects of EGCG on various cancer cell lines.

| Cell Line | Cancer Type | Parameter | Value | Reference |

| H1299 | Lung Cancer | IC50 | 36.03 µM | [7] |

| H1299 (Nano-EGCG) | Lung Cancer | IC50 | 4.71 µM | [7] |

| A549 | Non-small cell lung cancer | IC50 | 60.55 ± 1.0 μM | [8] |

| HuCC-T1 | Cholangiocarcinoma | Apoptosis-inducing concentration | 5 µg/mL | [9] |

Signaling Pathways in Cancer

EGCG modulates several critical signaling pathways that are often dysregulated in cancer.[1][2]

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, cell survival, and proliferation.[2] EGCG has been shown to inhibit the activation of NF-κB in various cancer cells.[4][5] This inhibition can occur through the prevention of IκBα degradation, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate target gene expression.[5]

References

- 1. Epigallocatechin-3-gallate Inhibits LPS-Induced NF-κB and MAPK Signaling Pathways in Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Antimicrobial Activity of (-)-Epigallocatehin-3-Gallate and Green Tea Extracts against Pseudomonas aeruginosa and Escherichia coli Isolated from Skin Wounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular Mechanisms of the Anti-Inflammatory Effects of Epigallocatechin 3-Gallate (EGCG) in LPS-Activated BV-2 Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Green tea polyphenol epigallocatechin-3-gallate: inflammation and arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Epiafzelechin 3-O-gallate | C22H18O9 | CID 467295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anticancer effects of epigallocatechin-3-gallate nanoemulsion on lung cancer cells through the activation of AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e-century.us [e-century.us]

- 9. Anticancer activities of epigallocatechin-3-gallate against cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidant Properties of Epitheaflagallin 3-O-gallate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epitheaflagallin 3-O-gallate (ETFGg) is a minor polyphenol found in black tea, recognized for its potential physiological functions, including antioxidant activity.[1][2] This technical guide provides a comprehensive overview of the antioxidant properties of ETFGg, addressing the current landscape of research. Due to the limited availability of specific quantitative data and signaling pathway studies for ETFGg, this document leverages the extensive research on its precursor, Epigallocatechin 3-gallate (EGCG), the most abundant catechin in green tea, to provide a thorough understanding of the potential mechanisms and antioxidant capacity.[3] This guide includes a detailed protocol for the enzymatic synthesis of ETFGg, quantitative data on the antioxidant activities of EGCG, and visualizations of relevant signaling pathways.

Introduction to this compound

This compound is a theaflavin-like compound that is not abundant in commercially produced black tea. It is formed during the enzymatic oxidation of green tea catechins. Specifically, ETFGg is synthesized from the reaction of Epigallocatechin 3-O-gallate (EGCG) with gallic acid, a process that can be catalyzed by the enzyme laccase.[1][4] While research has confirmed its antioxidative activity, along with other potential benefits such as pancreatic lipase inhibition and anticancer effects, the body of literature is not as extensive as that for major tea polyphenols.[1][4][5]

Enzymatic Synthesis of this compound

A reproducible method for the synthesis of ETFGg is crucial for enabling further research into its biological activities. The following protocol details the enzymatic synthesis of ETFGg from EGCG and gallic acid using a recombinant laccase.

Experimental Protocol: Enzymatic Synthesis

Materials:

-

Epigallocatechin 3-O-gallate (EGCG)

-

Gallic acid monohydrate

-

Recombinant Hericium collaroides laccase (Lcc2)

-

100 mM Acetate buffer (pH 4.5)

-

Ethyl acetate

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Pure oxygen

Procedure:

-

A reaction mixture is prepared containing 3.0 g of EGCG, 2.4 g of gallic acid monohydrate, and 65 units of recombinant Lcc2 in a total volume of 400 mL of 100 mM acetate buffer (pH 4.5) in a 1.0-L media bottle.[4]

-

One unit of laccase activity is defined as the amount of enzyme required to convert 1 μmol of 2,6-dimethoxyphenol (DMP) to 3,3′,5,5′-tetramethoxybiphenyl-4,4′-diol per minute at 25°C and pH 4.5.[4]

-

For in situ extraction of the product, 100 mL of ethyl acetate is added to the reaction mixture.[4]

-

The mixture is bubbled with pure oxygen for 10 seconds, after which the laccase is added, and the bottle is sealed.[4]

-

The enzymatic reaction proceeds for 60 minutes at 45°C with vigorous stirring (1125 rpm).[4]

-

Following the reaction, the ethyl acetate layer is recovered. The remaining aqueous phase is extracted three more times with 100 mL of ethyl acetate.[4]

-

The combined ethyl acetate layers are washed three times with 100 mL of 5% NaHCO₃ solution to remove any residual gallic acid.[4]

-

The washed ethyl acetate layer is then treated with anhydrous Na₂SO₄ to remove water and concentrated by evaporation to yield a deep-orange powder.[4]

-

The crude extract is further purified by dissolving it in 10% aqueous ethanol, incubating on ice for 30 minutes, and collecting the precipitate via centrifugation. This purification step is repeated once, and the final precipitate is dried under a vacuum to yield purified ETFGg.[4]

Enzymatic synthesis workflow for this compound.

Antioxidant Properties of Epigallocatechin 3-gallate (EGCG) as a Proxy

Given that ETFGg is a derivative of EGCG, the extensive research on EGCG's antioxidant properties provides valuable insights into the potential mechanisms of ETFGg. EGCG is a potent antioxidant, and its activity has been quantified through various in vitro assays.[3][6]

Quantitative Antioxidant Activity of EGCG

The antioxidant capacity of EGCG has been evaluated using several standard assays. The following tables summarize the quantitative data from these studies.

| Assay | Concentration | Scavenging Activity (%) | Reference |

| DPPH | 400 µM | 77.2% | [7] |

| ABTS | 400 µM | 90.2% | [7] |

| Table 1: Radical Scavenging Activity of EGCG. |

| Assay | IC₅₀ Value | Reference |

| H₂O₂-induced lipid peroxidation | 0.66 µM | [8] |

| Ferrous ion-induced lipid peroxidation | 3.32 µM | [8] |

| Table 2: Inhibition of Lipid Peroxidation by EGCG. |

Experimental Protocols for Antioxidant Assays

The following are detailed methodologies for common antioxidant assays used to evaluate compounds like EGCG.

3.2.1. DPPH Radical Scavenging Assay

-

A 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.[7]

-

4 mL of the DPPH solution is added to the test compound (EGCG) dissolved in methanol at various concentrations.[7]

-

The mixture is shaken vigorously and incubated in the dark for 30 minutes.[7]

-

The absorbance is measured at 517 nm.[7]

-

The percentage of DPPH radical scavenging is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the DPPH solution without the sample.[7]

3.2.2. ABTS Radical Cation Decolorization Assay

-

A stock solution of ABTS radical cation (ABTS•+) is produced by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[9]

-

The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.[10]

-

Aliquots of the test compound are added to the diluted ABTS•+ solution.

-

The absorbance is read after a set incubation period (e.g., 6 minutes).

-

The scavenging activity is calculated similarly to the DPPH assay.

3.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay

-

The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.[9]

-

A 150 µL aliquot of the FRAP reagent is mixed with 5 µL of the test sample.[7]

-

The mixture is incubated for 10 minutes.[7]

-

The absorbance is measured at 593 nm.[7]

-

The antioxidant capacity is determined by comparing the absorbance change to that of an antioxidant standard (e.g., Trolox).

Workflow of common in vitro antioxidant assays.

Cellular Antioxidant Mechanisms and Signaling Pathways

EGCG exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and cytoprotective genes.[11][12] The most well-characterized of these is the Nrf2-Keap1 pathway.[1][13]

The Nrf2-Keap1 Signaling Pathway

Under normal conditions, the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[13] Oxidative stress or the presence of electrophilic compounds like EGCG can disrupt the Nrf2-Keap1 interaction.[8] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes.[1] This binding initiates the transcription of a suite of protective genes, including those for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis and regeneration.[1]

The Nrf2-Keap1 signaling pathway modulated by EGCG.

Conclusion and Future Directions

This compound is a promising, albeit understudied, antioxidant from black tea. While direct quantitative data on its antioxidant capacity and specific molecular mechanisms are still emerging, the extensive research on its precursor, EGCG, provides a strong framework for understanding its potential. The enzymatic synthesis protocol outlined in this guide offers a viable method for producing ETFGg for further investigation. Future research should focus on obtaining specific quantitative antioxidant data for ETFGg through standardized assays and elucidating its precise interactions with cellular signaling pathways, such as the Nrf2 pathway, to fully characterize its potential as a therapeutic agent. Direct comparative studies between EGCG and ETFGg would also be highly valuable in determining the impact of its structural modifications on its biological activity.

References

- 1. New insights into the role of the Nrf2 signaling pathway in green tea catechin applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green tea catechin, epigallocatechin-3-gallate (EGCG): mechanisms, perspectives and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antioxidative effects of black tea theaflavins and thearubigin on lipid peroxidation of rat liver homogenates induced by tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enzymatic production of epigallocatechin by using an epigallocatechin gallate hydrolase induced from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Epigallocatechin Gallate Is the Most Effective Catechin Against Antioxidant Stress via Hydrogen Peroxide and Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Green Tea Polyphenol (−)-Epigallocatechin-3-Gallate Restores Nrf2 Activity and Ameliorates Crescentic Glomerulonephritis | PLOS One [journals.plos.org]

- 9. Quantitative Analysis of Major Constituents in Green Tea with Different Plucking Periods and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Darjeeling Tea: Health Benefits, Nutrients per Serving, Preparation Information, and More [webmd.com]

- 13. Epigallocatechin-3-Gallate Inhibits Oxidative Stress Through the Keap1/Nrf2 Signaling Pathway to Improve Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Pancreatic Lipase Inhibition by Tea Polyphenols: A Technical Guide Focused on Epigallocatechin 3-O-gallate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The inhibition of pancreatic lipase, a key enzyme in dietary fat absorption, represents a validated strategy for the management of obesity. Tea polyphenols, particularly those found in green and black tea, have demonstrated significant potential as natural pancreatic lipase inhibitors. While a variety of these compounds exhibit inhibitory activity, this technical guide focuses primarily on (-)-Epigallocatechin 3-O-gallate (EGCG) , the most abundant and extensively studied catechin in green tea, due to the wealth of available quantitative and mechanistic data. Information on the minor black tea polyphenol, Epitheaflagallin 3-O-gallate , and other related compounds is included to provide a broader context of structure-activity relationships. This document furnishes a comprehensive overview of the quantitative inhibitory data, detailed experimental protocols for inhibitor characterization, and visual representations of key pathways and workflows.

Quantitative Data on Pancreatic Lipase Inhibition

The inhibitory potential of various tea polyphenols against pancreatic lipase (PL) has been quantified, primarily through the determination of the half-maximal inhibitory concentration (IC50). The data consistently indicates that the presence of a galloyl moiety is crucial for potent inhibition.

| Compound | Type | IC50 (µM) | Source |

| (-)-Epigallocatechin 3-O-gallate (EGCG) | Green Tea Catechin | 7.5 | [1][2][3][4] |

| (-)-Epicatechin 3-gallate (ECG) | Green Tea Catechin | Similar to EGCG | [1][3] |

| (-)-Epigallocatechin (EGC) | Green Tea Catechin | Effective Inhibitor | [5] |

| Theaflavin-3,3′-digallate (TFdiG) | Black Tea Theaflavin | 1.9 | [2][6] |

| Theaflavin-3'-gallate (TF3'G) | Black Tea Theaflavin | 3.0 | [2] |

| Theaflavin-3-gallate (TF3G) | Black Tea Theaflavin | 4.2 | [2] |

| Theaflavin (TF) | Black Tea Theaflavin | >10 | [2] |

| This compound | Black Tea Polyphenol | Inhibitory activity noted, but specific IC50 not detailed in cited literature. | [7] |

Kinetic Analysis of Inhibition

Kinetic studies have been crucial in elucidating the mechanism by which EGCG inhibits pancreatic lipase.

| Parameter | Description | Finding | Source |

| Inhibition Type | The mode of enzyme inhibition. | Non-competitive with respect to the substrate. | [1][2][3][8][9][10] |

| Binding Affinity (Ka) | Association constant for the EGCG-lipase interaction. | 2.70 × 10⁴ L mol⁻¹ | [9][10] |

| Enzyme Kinetics | Effect on Michaelis-Menten parameters. | EGCG decreases the Vmax (maximum reaction velocity) without significantly altering the Km (Michaelis constant). | [11][12] |

This non-competitive mode suggests that EGCG does not bind to the catalytic active site of the lipase but rather to an allosteric site.[8][11] This binding induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency.[9][10]

Mechanism of Action and Molecular Interactions

The interaction between EGCG and pancreatic lipase is a non-covalent process.[8] Spectroscopic and calorimetric studies have revealed that hydrogen bonds and electrostatic forces are the primary drivers of this interaction.[9][10] Molecular docking simulations have further identified potential binding sites, suggesting that EGCG interacts with amino acid residues adjacent to the active site, such as Val21, Glu188, and Glu220.[9][10] This binding alters the secondary structure of the lipase, leading to a decrease in α-helix content and an increase in β-sheet content, which correlates with the reduction in enzymatic activity.[8][11] Some studies also suggest that at higher concentrations, flavonoids like EGCG can form aggregates that may sequester the enzyme.[13]

Figure 1: Non-competitive inhibition of Pancreatic Lipase by EGCG.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibition of pancreatic lipase by compounds like EGCG.

In Vitro Pancreatic Lipase Activity Assay (Fluorescence-Based)

This assay is commonly used to screen for and quantify the inhibitory activity of compounds.

-

Materials and Reagents:

-

Porcine Pancreatic Lipase (PPL) solution (e.g., 1.25 µg/mL in water).

-

Substrate: 4-methylumbelliferyl oleate (4-MU oleate) solution (e.g., 22.5 µM in buffer).

-

Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

Test Compounds: EGCG and other polyphenols dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Orlistat.

-

96-well microplate (black, for fluorescence).

-

Fluorescence spectrophotometer.

-

-

Procedure:

-

Pipette the buffer, test compound solution (at various concentrations), and PPL solution into the wells of the microplate.

-

Incubate the mixture at 37°C for a predetermined time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.

-

Initiate the enzymatic reaction by adding the 4-MU oleate substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence over time using a spectrophotometer (excitation/emission wavelengths of approximately 320/460 nm).[5] The cleavage of the oleate side chain from 4-MU oleate by active lipase releases the fluorescent 4-methylumbelliferone.

-

Calculate the rate of reaction (change in fluorescence per unit time).

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Rate_control - Rate_inhibitor) / Rate_control] * 100.

-

Plot the inhibition percentage against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Enzyme Kinetics Analysis

To determine the mode of inhibition, kinetic parameters are measured at varying substrate and inhibitor concentrations.

-

Procedure:

-

Prepare a series of substrate (e.g., emulsified olive oil or 4-MU oleate) concentrations.[8]

-

For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor (e.g., 0.25 and 0.5 mmol/L EGCG).[8]

-

The pancreatic lipase concentration should be kept constant (e.g., 2.5 µmol/L).[8]

-

Plot the data using a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/[Substrate]).

-

Analyze the resulting plot:

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

Mixed Inhibition: Lines intersect in the second quadrant.

-

-

From these plots, the kinetic parameters Vmax (maximum velocity) and Km (Michaelis constant) can be determined for each condition.

-

Figure 2: Experimental workflow for characterizing a pancreatic lipase inhibitor.

Biophysical Interaction Analysis

These methods provide insight into the physical interaction between the inhibitor and the enzyme.

-

Fluorescence Spectroscopy:

-

Used to study binding and conformational changes by monitoring the intrinsic fluorescence of tryptophan residues in the lipase.

-

The lipase solution is titrated with increasing concentrations of EGCG.

-

A quenching (decrease) of the fluorescence intensity upon EGCG binding indicates an interaction. The data can be used to calculate binding constants (Ka) and the number of binding sites.

-

-

Circular Dichroism (CD) Spectroscopy:

-

Used to assess changes in the secondary structure of the lipase upon binding of EGCG.

-

CD spectra of the lipase are recorded in the far-UV region (e.g., 200-250 nm) in the absence and presence of EGCG.

-

Changes in the spectra indicate alterations in the α-helix and β-sheet content of the enzyme.[9][10]

-

-

Isothermal Titration Calorimetry (ITC):

-

Provides a complete thermodynamic profile of the binding interaction.

-

A solution of EGCG is titrated into a solution of lipase in a calorimeter cell.

-

The heat released or absorbed during the binding event is measured directly, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.

-

Structural Relationships and Future Directions

The potent inhibitory activity of EGCG and theaflavin-3,3′-digallate is strongly linked to the presence of galloyl groups.[2][12] this compound, formed from the oxidation of EGCG, shares this critical structural feature. Further research is warranted to isolate or synthesize sufficient quantities of this compound to perform the detailed quantitative and mechanistic studies outlined in this guide. Such studies would clarify its specific IC50, kinetic profile, and binding interactions, allowing for a direct comparison with its precursor, EGCG, and contributing to a deeper understanding of the structure-activity relationships of tea polyphenols as pancreatic lipase inhibitors.

Figure 3: Biosynthetic relationship between EGCG and this compound.

References

- 1. (-)-Epigallocatechin-3-gallate inhibits pancreatic lipase and reduces body weight gain in high fat-fed obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of Pancreatic Lipase by Black Tea Theaflavins: Comparative Enzymology and In silico Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pure.psu.edu [pure.psu.edu]

- 4. researchgate.net [researchgate.net]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. pure.psu.edu [pure.psu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Molecular Interactions between (−)-Epigallocatechin Gallate Analogs and Pancreatic Lipase | PLOS One [journals.plos.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Characterization of binding interactions of (-)-epigallocatechin-3-gallate from green tea and lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Molecular Interactions between (−)-Epigallocatechin Gallate Analogs and Pancreatic Lipase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Interaction of quercetin and epigallocatechin gallate (EGCG) aggregates with pancreatic lipase under simplified intestinal conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Anti-inflammatory Effects of Epigallocatechin 3-O-gallate (EGCG)

For Researchers, Scientists, and Drug Development Professionals

Epigallocatechin 3-O-gallate (EGCG), the most abundant catechin in green tea, has garnered significant scientific interest for its potent anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underlying EGCG's anti-inflammatory effects, with a focus on its modulation of key signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in their exploration of EGCG as a potential therapeutic agent for inflammatory diseases.

Core Mechanisms of Anti-inflammatory Action

EGCG exerts its anti-inflammatory effects through a multi-targeted approach, primarily by modulating critical intracellular signaling pathways that regulate the expression of pro-inflammatory mediators. The primary pathways influenced by EGCG include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT).[1][3][4][5]

1.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] EGCG has been demonstrated to potently inhibit NF-κB activation through several mechanisms:

-

Inhibition of IκBα Degradation: EGCG prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This is achieved by inhibiting the activity of the IκB kinase (IKK) complex and the 26S proteasome.[6][7]

-

Prevention of p65 Nuclear Translocation: By stabilizing IκBα, EGCG effectively blocks the translocation of the active p65 subunit of NF-κB into the nucleus.[1]

-

Reduction of NF-κB DNA Binding Activity: EGCG has been shown to directly inhibit the binding of NF-κB to its DNA promoter regions, further suppressing the transcription of target inflammatory genes.[1]

1.2. Modulation of MAPK Signaling Pathways

MAPKs, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are crucial mediators of cellular responses to external stressors, including inflammatory stimuli.[1] EGCG has been shown to inhibit the phosphorylation of all three major MAPK proteins, thereby downregulating downstream inflammatory gene expression.[1][2] The inhibition of the MAPK pathway by EGCG contributes to the reduced production of various pro-inflammatory cytokines and chemokines.[1]

1.3. Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a critical role in immunity and inflammation.[5] EGCG has been found to interfere with the JAK/STAT pathway at multiple levels:

-

Inhibition of JAK Phosphorylation: EGCG can inhibit the phosphorylation of Janus kinases (JAK1 and JAK2).[4][8]

-

Suppression of STAT Phosphorylation and Dimerization: Consequently, the phosphorylation and subsequent dimerization of STAT proteins (STAT1 and STAT3) are also suppressed.[4][5][8]

-

Prevention of STAT Nuclear Translocation: This inhibition prevents the translocation of STAT dimers to the nucleus, thereby downregulating the expression of target inflammatory genes.[4]

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of EGCG has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by EGCG

| Cell Type | Stimulant | Mediator | EGCG Concentration | % Inhibition / Effect | Reference |

| RAW 264.7 Macrophages | LPS | Nitric Oxide | Not specified | Reduced to 32% of LPS group | [9] |

| RAW 264.7 Macrophages | LPS | ROS | Not specified | Reduced to 45.4% of LPS group | [9] |

| RAW 264.7 Macrophages | LPS | IL-1β | Not specified | Suppressed expression | [9] |

| RAW 264.7 Macrophages | LPS | IL-6 | Not specified | Suppressed expression | [9] |

| RAW 264.7 Macrophages | LPS | TNF-α | Not specified | Suppressed expression | [9] |

| RAW 264.7 Macrophages | LPS | iNOS | Not specified | Suppressed expression | [9] |

| BV-2 Microglia | LPS | Nitric Oxide | 150 µM | Significantly reduced | [10] |

| BV-2 Microglia | LPS | IL-6 | Not specified | Significantly decreased | [10][11] |

| Human Dermal Fibroblasts | LPS | TNF-α, IL-1β, IL-6 | 50 µM | Suppressed expression | [12][13] |

| Human RA Synovial Fibroblasts | IL-1β | IL-6 | Not specified | 59% inhibition | [14] |

| Human RA Synovial Fibroblasts | IL-1β | IL-8 | Not specified | 57% inhibition | [14] |

| Human RA Synovial Fibroblasts | IL-1β | COX-2 | Not specified | 86% inhibition | [14] |

| L02 Hepatocytes | LPS | TNF-α, Rantes, MCP-1, ICAM-1, NO, VEGF, MMP-2 | Not specified | Dose-dependent reduction | [15] |

Table 2: In Vivo Anti-inflammatory Effects of EGCG

| Animal Model | Disease Model | EGCG Dosage | Key Findings | Reference |

| Rat | Ulcerative Colitis | 50 mg/kg/day (i.p.) | Reduced disease severity | [2] |

| Mouse | Experimental Colitis | Not specified | Ameliorated mucosal inflammation | [1] |

| Rat | Seawater-aspiration induced ALI | Not specified | Decreased TNF-α and IL-1, increased IL-10 | [3] |

| Mouse | DSS-induced Colitis | Not specified | Reduced MPO levels, IL-6, MCP-1, and TNF-α | [16] |

| Rat | Spinal Cord Injury | Not specified | Attenuated expression of TNF-α and IL-1β | [17] |

Detailed Experimental Protocols

This section outlines common methodologies used to investigate the anti-inflammatory effects of EGCG.

3.1. Cell Culture and Treatment

-

Cell Lines: Commonly used cell lines include murine macrophages (RAW 264.7), murine microglia (BV-2), human rheumatoid arthritis synovial fibroblasts (RA-FLS), and human hepatocytes (L02).[9][10][14][15]

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Stimulation: Inflammation is induced using lipopolysaccharide (LPS) for macrophage and microglial cell lines, or pro-inflammatory cytokines like Interleukin-1 beta (IL-1β) for fibroblasts.[1][9][14][18]

-

EGCG Treatment: Cells are often pre-treated with varying concentrations of EGCG for a specified period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.[1][15]

3.2. Western Blot Analysis

-

Purpose: To determine the protein expression and phosphorylation status of key signaling molecules (e.g., p65, IκBα, ERK, JNK, p38, STAT3).[1][9][15]

-

Protocol:

-

Cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked with non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (total and phosphorylated forms).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

-

3.3. Enzyme-Linked Immunosorbent Assay (ELISA)

-

Purpose: To quantify the concentration of secreted cytokines and chemokines (e.g., IL-6, TNF-α, MCP-1) in cell culture supernatants or biological fluids.[10][11][15][19]

-

Protocol:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

-

After blocking, standards and samples (culture supernatants) are added to the wells.

-

A detection antibody, also specific for the cytokine, is added.

-

An enzyme-conjugated secondary antibody is then added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-